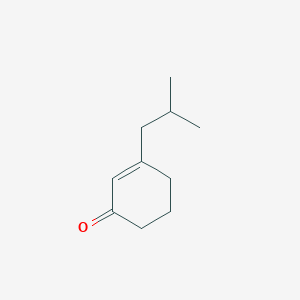

3-(2-Methylpropyl)cyclohex-2-en-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpropyl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)6-9-4-3-5-10(11)7-9/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKSCBVONDQGRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=O)CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286132 | |

| Record name | 3-(2-methylpropyl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6301-50-4 | |

| Record name | NSC43893 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-methylpropyl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Methylpropyl Cyclohex 2 En 1 One and Analogous Cyclohexenone Scaffolds

Established Synthetic Pathways for Cyclohexenone Ring Systems

Traditional methods for synthesizing cyclohexenone rings are foundational to organic synthesis and continue to be widely employed. These pathways, including the Robinson annulation, Michael addition, and aldol (B89426) condensation, offer reliable routes to these important cyclic enones.

Mechanistic Insights into Robinson Annulation Strategies

The Robinson annulation is a powerful and widely recognized method for the formation of a six-membered ring, making it a cornerstone in the synthesis of cyclohexenones. wikipedia.org Discovered by Sir Robert Robinson in 1935, this reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to create a new six-membered ring onto an existing ketone. wikipedia.orgbyjus.com

The mechanism commences with a Michael reaction, where an enolate, typically generated from a ketone like cyclohexanone (B45756), acts as a nucleophile and attacks an α,β-unsaturated ketone, such as methyl vinyl ketone. wikipedia.orgorganic-chemistry.org This initial step forges a new carbon-carbon bond and results in the formation of a 1,5-dicarbonyl intermediate, known as the Michael adduct. libretexts.org Following the Michael addition, the reaction mixture is subjected to conditions that promote an intramolecular aldol condensation. A base abstracts a proton from an α-carbon of the newly formed dicarbonyl compound, generating another enolate. This enolate then attacks one of the carbonyl carbons within the same molecule, leading to the formation of a six-membered ring. byjus.com The resulting β-hydroxy ketone readily undergoes dehydration, typically under the reaction conditions, to yield the final α,β-unsaturated cyclic ketone, the cyclohexenone product. organic-chemistry.orgorganicchemistrydata.org

The Robinson annulation is highly valued for its efficiency in constructing fused ring systems, which are common in steroids, terpenoids, and alkaloids. wikipedia.orgbyjus.comjuniperpublishers.com

Table 1: Key Steps in Robinson Annulation

| Step | Reactants | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1. Michael Addition | Ketone enolate + α,β-unsaturated ketone | Carbon-carbon bond formation | 1,5-dicarbonyl compound (Michael adduct) |

Utility of Michael Addition Reactions in Cyclohexenone Construction

The Michael addition, or conjugate addition, is a fundamental reaction in organic chemistry that plays a crucial role in the synthesis of cyclohexenones, most notably as the initial step in the Robinson annulation. wikipedia.orgyoutube.com This reaction involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.org

In the context of cyclohexenone synthesis, the Michael donor is typically an enolate derived from a ketone or a related active methylene (B1212753) compound. wikipedia.org The Michael acceptor is an α,β-unsaturated ketone. The nucleophilic enolate adds to the β-carbon of the unsaturated system, a position that is electrophilic due to the electron-withdrawing nature of the conjugated carbonyl group. youtube.com This addition results in the formation of a new carbon-carbon bond and generates an enolate intermediate, which is then protonated to yield a 1,5-dicarbonyl compound. byjus.com

The versatility of the Michael addition allows for the construction of a wide range of substituted cyclohexenones by varying both the Michael donor and acceptor. acs.org This reaction is not limited to being a part of the Robinson annulation; it can be a standalone method for creating acyclic precursors that can be later cyclized to form cyclohexenones through other reactions. researchgate.net

Applications of Aldol Condensations in Enone Synthesis

The aldol condensation is another cornerstone of carbon-carbon bond formation and is integral to the synthesis of α,β-unsaturated ketones, including cyclohexenones. qiboch.comjove.com This reaction involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to yield the conjugated enone. organicchemistrydata.orgjove.com

In the synthesis of cyclohexenones, the aldol condensation is most famously the ring-closing step of the Robinson annulation. byjus.com After the initial Michael addition forms a 1,5-dicarbonyl intermediate, an intramolecular aldol reaction occurs. libretexts.org A base removes a proton from one of the α-carbons, creating an enolate that then attacks the other carbonyl group within the same molecule. This nucleophilic attack results in the formation of a six-membered ring containing a β-hydroxy ketone. organicchemistrydata.org Under the reaction conditions, this intermediate readily undergoes dehydration (loss of a water molecule) to form the thermodynamically stable α,β-unsaturated cyclohexenone. jove.com

The efficiency of the intramolecular aldol condensation is a key factor in the success of the Robinson annulation, as the formation of five- and six-membered rings is generally favored. libretexts.org

Advanced and Stereocontrol-Focused Synthetic Approaches

Modern synthetic chemistry has seen the development of sophisticated methods that allow for the synthesis of cyclohexenones with a high degree of control over their three-dimensional structure. These advanced approaches are crucial for the synthesis of complex chiral molecules.

Asymmetric Catalysis for Chiral Cyclohexenone Generation

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of asymmetric methods for cyclohexenone synthesis. Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, has emerged as a powerful tool for generating chiral cyclohexenones. rsc.orgru.nl

Various strategies have been employed to achieve the asymmetric synthesis of these cyclic ketones. One common approach involves the desymmetrization of prochiral cyclohexadienones using catalytic hydrogenation. nih.govacs.org Chiral transition-metal complexes, such as those based on rhodium or nickel, can selectively hydrogenate one of the two double bonds in a cyclohexadienone, leading to the formation of a chiral cyclohexenone with high enantiomeric excess. rsc.orgresearchgate.net

Another significant area of research is the use of organocatalysis in asymmetric Michael additions. Chiral amines can catalyze the addition of nucleophiles to α,β-unsaturated aldehydes or ketones, setting a stereocenter that can then be elaborated into a chiral cyclohexenone. nih.gov Furthermore, enzymatic reactions, for instance using ene-reductases, have been successfully applied to the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones via the desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones, often with excellent enantioselectivity. nih.govacs.org

Table 2: Examples of Asymmetric Catalysis for Chiral Cyclohexenone Synthesis

| Catalytic System | Reaction Type | Key Feature |

|---|---|---|

| Chiral Rhodium Complexes | Hydrogenation | Desymmetrization of prochiral cyclohexadienones. rsc.org |

| Chiral N-heterocyclic carbene-Ni(0) | Hydroalkenylation | Enantioselective synthesis of 1,4-dienes. researchgate.net |

| Ene-Reductases (e.g., OPR3, YqjM) | Biocatalytic Hydrogenation | Desymmetrization of 2,5-cyclohexadienones. nih.govacs.org |

Enantioselective Transformations via [1,n]-Sigmatropic Rearrangements

Sigmatropic rearrangements are a class of pericyclic reactions that involve the migration of a sigma-bond across a pi-system. numberanalytics.com These reactions are powerful tools in organic synthesis for their ability to form complex molecular architectures with high stereoselectivity. nih.gov While the prompt specifically mentions qiboch.comqiboch.com-sigmatropic rearrangements, the broader class of [1,n]- and acs.orgacs.org-sigmatropic rearrangements are more commonly employed in stereoselective synthesis.

A [1,n]-sigmatropic rearrangement involves the migration of a group from one atom to the nth atom of a pi-system. The stereochemical outcome of these reactions is often predictable based on the Woodward-Hoffmann rules, which consider the symmetry of the molecular orbitals involved. uh.edu

Enantioselective versions of sigmatropic rearrangements can be achieved using chiral auxiliaries, catalysts, or by transferring chirality from a stereocenter within the starting material. For instance, the development of catalytic, asymmetric sigmatropic rearrangements allows for the synthesis of chiral products from achiral or racemic starting materials. researchgate.net These reactions proceed through well-defined transition states, which enables a high degree of stereocontrol. researchgate.netdntb.gov.ua The application of these advanced rearrangements provides access to complex chiral building blocks, including those that can be transformed into or already contain a cyclohexenone scaffold. nih.gov

Exploitation of 1,3-Prototropic Shifts in Conjugated Cyclohexenone Formation

The isomerization of β,γ-unsaturated ketones to their more thermodynamically stable α,β-conjugated isomers represents a powerful strategy for cyclohexenone synthesis. A significant advancement in this area is the use of asymmetric catalysis to control the stereochemistry of the resulting α,β-unsaturated cyclohexenone.

Recent research has demonstrated the efficacy of bifunctional iminophosphorane (BIMP) catalysts in promoting the enantioselective 1,3-prototropic shift of various β,γ-unsaturated cyclohexenones. nih.govnih.gov This organocatalytic approach proceeds under mild conditions and in short reaction times, affording α,β-unsaturated cyclohexenone products with high yields and excellent enantioselectivity (up to 99% ee). nih.govnih.gov The BIMP catalyst functions as a Brønsted base to deprotonate the α'-position, forming a dienolate intermediate which is then protonated in a facially selective manner to yield the chiral α,β-conjugated product. nih.gov The reaction is applicable to a wide range of structurally diverse substrates, including those with complex amine-based functionalities and challenging substitution patterns. nih.gov

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| N-Boc-4-aminocyclohex-3-en-1-one | (R)-N-Boc-4-aminocyclohex-2-en-1-one | 90 | 99 |

| N-Boc-N-methyl-4-aminocyclohex-3-en-1-one | (R)-N-Boc-N-methyl-4-aminocyclohex-2-en-1-one | 94 | 99 |

| 4-(N-Boc-hydrazinyl)cyclohex-3-en-1-one | (R)-4-(N-Boc-hydrazinyl)cyclohex-2-en-1-one | 91 | 98 |

| 3,4-Dipropylcyclohex-3-en-1-one | (R)-3,4-Dipropylcyclohex-2-en-1-one | 50 | 97 |

| 4-Propyl-3-phenylcyclohex-3-en-1-one | (R)-4-Propyl-3-phenylcyclohex-2-en-1-one | 63 | 95 |

Biocatalytic and Chemoenzymatic Routes to Stereodefined Cyclohexenones (e.g., Ene-Reductase Desymmetrization)

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral molecules. For cyclohexenones, a key strategy is the desymmetrization of prochiral precursors. Ene-reductases from the Old Yellow Enzyme (OYE) family have been successfully employed for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones. nih.govacs.org

This method involves the desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones. nih.govacs.org The ene-reductase selectively reduces one of the two double bonds in the symmetrical substrate, breaking the symmetry and generating a valuable quaternary stereocenter with high enantioselectivity (often >99% ee). nih.govacs.org Enzymes such as OPR3 and YqjM from Bacillus subtilis have proven effective for this transformation, accommodating a variety of substrates. nih.govrsc.org This biocatalytic approach surpasses many traditional transition-metal-catalyzed methods in both enantioselectivity and catalytic efficiency. nih.gov

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 4-Methyl-4-phenylcyclohexa-2,5-dienone | (S)-4-Methyl-4-phenylcyclohex-2-enone | 78 | >99 |

| 4-(4-Fluorophenyl)-4-methylcyclohexa-2,5-dienone | (S)-4-(4-Fluorophenyl)-4-methylcyclohex-2-enone | 63 | >99 |

| 4-Allyl-4-methylcyclohexa-2,5-dienone | (S)-4-Allyl-4-methylcyclohex-2-enone | 85 | >99 |

| 4-Benzyl-4-methylcyclohexa-2,5-dienone | (S)-4-Benzyl-4-methylcyclohex-2-enone | 91 | >99 |

Targeted Synthesis of 3-(2-Methylpropyl)cyclohex-2-en-1-one and Structural Analogues

Strategies for Introducing Branched Alkyl Substituents on the Cyclohexenone Core

The introduction of alkyl groups at the β-position of a cyclohexenone ring is a fundamental carbon-carbon bond-forming reaction. The choice of nucleophile is critical for achieving the desired regioselectivity. α,β-Unsaturated ketones possess two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3).

Hard organometallic nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are highly reactive and tend to attack the more electrophilic carbonyl carbon in a rapid, irreversible 1,2-addition, yielding an allylic alcohol. echemi.comstackexchange.comlibretexts.org In contrast, "soft" nucleophiles, most notably lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, preferentially attack the β-carbon. ic.ac.ukucalgary.camasterorganicchemistry.com This reaction, known as a 1,4-conjugate addition or Michael addition, is a cornerstone for synthesizing 3-alkyl-substituted cyclohexanones. wikipedia.org

The mechanism for 1,4-addition involves the formation of a copper π-complex with the alkene, which positions one of the alkyl groups for transfer to the β-carbon. ic.ac.uk This generates an enolate intermediate, which is then protonated during aqueous workup to yield the final 3-substituted cyclohexanone product. ucalgary.ca To synthesize 3-(2-methylpropyl)cyclohexan-1-one, one would employ lithium di(isobutyl)cuprate, prepared from isobutyllithium (B1630937) and a copper(I) salt, and react it with cyclohex-2-en-1-one. While this yields the saturated ketone, subsequent dehydrogenation would be required to form the target enone. A more direct approach involves using functionalized cyclohexenone precursors.

Synthesis via Functionalized Cyclohexenone Precursors

A more direct and widely used method for preparing 3-alkyl-2-cyclohexenones involves the use of a functionalized precursor that directs the regioselectivity of the nucleophilic attack. A common and effective strategy starts with 1,3-cyclohexanedione (B196179). This diketone exists predominantly in its enol form and can be readily converted into a 3-alkoxy-2-cyclohexen-1-one, such as 3-ethoxy-2-cyclohexen-1-one (B1360012), by reaction with an alcohol under acidic catalysis.

This 3-alkoxy derivative is a vinylogous ester, and it reacts readily with Grignard reagents. The Grignard reagent attacks the C3 position, displacing the alkoxy group in a conjugate substitution mechanism. This provides a direct and high-yielding route to 3-alkyl-2-cyclohexen-1-ones.

For the specific synthesis of this compound, the procedure would involve:

Reaction of 1,3-cyclohexanedione with ethanol (B145695) to form 3-ethoxy-2-cyclohexen-1-one.

Subsequent reaction of the 3-ethoxy-2-cyclohexen-1-one with isobutylmagnesium bromide (the Grignard reagent derived from 2-methyl-1-bromopropane). The isobutyl group adds to the C3 position, displacing the ethoxy group and directly forming the desired product, this compound.

This method avoids the regioselectivity issues associated with direct addition to cyclohexenone and provides a reliable pathway to the target compound and its structural analogues.

Reactivity and Mechanistic Investigations of 3 2 Methylpropyl Cyclohex 2 En 1 One

Reactions of the α,β-Unsaturated Carbonyl System

The conjugated system in 3-(2-methylpropyl)cyclohex-2-en-1-one is susceptible to attack at two primary sites: the carbonyl carbon (C1) and the β-carbon (C3). Nucleophilic attack at C1 is termed 1,2-addition, while attack at C3 is known as 1,4-addition or conjugate addition. The outcome of the reaction is largely determined by the nature of the nucleophile and the reaction conditions.

Nucleophilic Conjugate Addition (Michael Addition) Reactions

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, is a prominent reaction pathway for this compound. In this reaction, a soft nucleophile adds to the β-carbon of the α,β-unsaturated system.

A wide array of nucleophiles can participate in the conjugate addition to 3-substituted cyclohexenones. The regioselectivity of the addition is highly dependent on the nature of the nucleophile. Soft nucleophiles, such as enolates, amines, and thiols, generally favor 1,4-addition.

The reaction of secondary amines with cyclic enones, for instance, leads to the formation of 3-aminocyclohexanones. Similarly, thiols are excellent nucleophiles for conjugate addition, often proceeding under mild, base-catalyzed conditions to yield 3-(thio)cyclohexanones. wikipedia.orgmasterorganicchemistry.comnih.gov

The following table illustrates the expected products from the Michael addition of various nucleophiles to this compound, based on general reactivity patterns of similar substrates.

| Nucleophile (Donor) | Catalyst/Conditions | Expected Product |

| Diethyl malonate | Base (e.g., NaOEt) | Diethyl 2-(3-(2-methylpropyl)-1-oxocyclohexan-2-yl)malonate |

| Pyrrolidine | Solvent-free or various | 3-(Pyrrolidin-1-yl)-3-(2-methylpropyl)cyclohexan-1-one |

| Thiophenol | Base (e.g., Et3N) | 3-(Phenylthio)-3-(2-methylpropyl)cyclohexan-1-one |

This table is illustrative and based on the general reactivity of α,β-unsaturated ketones. Specific yields and reaction conditions for this compound would require dedicated experimental investigation.

While this compound itself is not a dienone, related cyclohexenone systems containing an additional double bond can undergo vinylogous additions. In these reactions, the nucleophile adds to the terminus of the extended conjugated system. This type of reaction expands the synthetic utility of cyclohexenone scaffolds, allowing for functionalization at a more remote position.

The phospha-Michael addition involves the conjugate addition of a phosphorus-centered nucleophile, such as a phosphine (B1218219) or a phosphite, to an α,β-unsaturated carbonyl compound. researchgate.net This reaction is a powerful method for the formation of carbon-phosphorus bonds, which are prevalent in various biologically active molecules and ligands for catalysis.

For 3-substituted cyclohex-2-en-1-ones, the addition of a nucleophile like diphenylphosphine (B32561) oxide, often catalyzed by a base, would be expected to yield the corresponding 3-(diphenylphosphoryl)cyclohexan-1-one (B15210883) derivative. nih.gov The reaction proceeds via the formation of a phosphinoyl-stabilized enolate, which is subsequently protonated.

A representative reaction is shown below:

Cycloaddition Reactions (e.g., Diels-Alder)

In the context of cycloaddition reactions, this compound can act as a dienophile in the Diels-Alder reaction due to the electron-withdrawing nature of the carbonyl group, which activates the double bond. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. masterorganicchemistry.com

The reactivity of the dienophile is enhanced by electron-withdrawing groups. Highly reactive dienes, such as Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), are known to react with a variety of dienophiles, including cyclic enones. wikipedia.orgorgsyn.orguchicago.edu The reaction between this compound and Danishefsky's diene would be expected to produce a bicyclic adduct with high regioselectivity, driven by the electronic effects of the substituents on both the diene and the dienophile.

The general outcome of such a reaction is depicted in the following scheme:

Organometallic Reagent Reactivity and Selectivity (e.g., Organocopper vs. Grignard)

The reaction of organometallic reagents with α,β-unsaturated ketones like this compound highlights the principle of hard and soft acids and bases. The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center.

Grignard reagents (RMgX), being "hard" nucleophiles, predominantly attack the hard carbonyl carbon, leading to 1,2-addition products (tertiary alcohols after workup).

Organocuprates (R₂CuLi), or Gilman reagents, are "soft" nucleophiles and therefore selectively attack the soft β-carbon, resulting in 1,4-addition (conjugate addition) products. wikipedia.org This selectivity makes organocuprates highly valuable for the introduction of alkyl and aryl groups at the β-position of enones.

The following table summarizes the expected regioselectivity of these organometallic reagents with this compound.

| Organometallic Reagent | Type of Addition | Expected Product (after workup) |

| Methylmagnesium bromide (CH₃MgBr) | 1,2-Addition | 1-Methyl-3-(2-methylpropyl)cyclohex-2-en-1-ol |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | 1,4-Addition | 3-Methyl-3-(2-methylpropyl)cyclohexan-1-one |

This table illustrates the general selectivity of Grignard and organocuprate reagents with α,β-unsaturated ketones.

Transformations of the Cyclohexenone Ring System

The conjugated enone system in this compound is the primary site of its chemical reactivity. The electron-withdrawing nature of the carbonyl group renders the β-carbon of the double bond electrophilic, while the carbonyl carbon itself is also an electrophilic center. The oxygen atom, with its lone pairs, can act as a Lewis base. This electronic arrangement governs the regioselectivity and stereoselectivity of various transformations.

Reduction and Oxidation Reactions of the Enone Moiety

The enone moiety of this compound can undergo a variety of reduction and oxidation reactions, selectively targeting the carbonyl group, the carbon-carbon double bond, or both.

Reduction Reactions:

The reduction of α,β-unsaturated ketones like this compound can yield a range of products depending on the reducing agent and reaction conditions.

1,2-Reduction (Carbonyl Reduction): Selective reduction of the carbonyl group to a hydroxyl group, preserving the double bond, is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, yielding 3-(2-methylpropyl)cyclohex-2-en-1-ol. The diastereoselectivity of this reduction can be influenced by the steric bulk of the isobutyl group and the specific reagents used.

1,4-Reduction (Conjugate Addition): Reduction of the carbon-carbon double bond while leaving the carbonyl group intact can be accomplished through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through the use of dissolving metal reductions (e.g., sodium in liquid ammonia). These methods lead to the formation of 3-(2-methylpropyl)cyclohexan-1-one.

Complete Reduction: The use of more powerful reducing agents or harsher reaction conditions, such as high-pressure catalytic hydrogenation, can lead to the complete reduction of both the carbonyl group and the double bond, resulting in 3-(2-methylpropyl)cyclohexan-1-ol.

| Reducing Agent | Predominant Product | Reaction Type |

| Sodium Borohydride | 3-(2-Methylpropyl)cyclohex-2-en-1-ol | 1,2-Reduction |

| Catalytic Hydrogenation (Pd/C) | 3-(2-Methylpropyl)cyclohexan-1-one | 1,4-Reduction |

| High-Pressure Hydrogenation | 3-(2-Methylpropyl)cyclohexan-1-ol | Complete Reduction |

Oxidation Reactions:

Oxidation reactions of the enone moiety can target the double bond to form epoxides or diols.

Epoxidation: The carbon-carbon double bond can be epoxidized using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via the concerted transfer of an oxygen atom from the peroxy acid to the double bond, forming an epoxide ring. The stereochemistry of the resulting epoxide is influenced by the steric hindrance of the isobutyl group, often leading to the delivery of the oxygen atom from the less hindered face of the molecule.

Dihydroxylation: The double bond can be dihydroxylated to form a diol using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). These reactions can be performed under conditions that favor either syn- or anti-dihydroxylation, leading to the formation of diastereomeric diols.

Halogenation of the Cyclohexenone Skeleton

The halogenation of this compound can occur at various positions on the cyclohexenone ring, depending on the halogenating agent and reaction conditions.

Electrophilic Addition to the Double Bond: In the presence of electrophilic halogen sources like bromine (Br₂) or chlorine (Cl₂), addition across the double bond can occur, leading to the formation of a dihalogenated cyclohexanone (B45756). The regioselectivity of this addition is governed by the electronic nature of the enone system.

Allylic Halogenation: Under radical conditions, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator, halogenation can occur at the allylic position (C4), yielding 4-halo-3-(2-methylpropyl)cyclohex-2-en-1-one.

α-Halogenation: In the presence of a base, the enolate of the ketone can be formed, which can then react with an electrophilic halogen source to introduce a halogen atom at the α-position (C2).

| Halogenating Agent | Reaction Conditions | Major Product(s) |

| Bromine (Br₂) | Electrophilic | 2,3-Dibromo-3-(2-methylpropyl)cyclohexan-1-one |

| N-Bromosuccinimide (NBS) | Radical Initiator | 4-Bromo-3-(2-methylpropyl)cyclohex-2-en-1-one |

| Chlorine (Cl₂), Base | Nucleophilic | 2-Chloro-3-(2-methylpropyl)cyclohex-2-en-1-one |

Aromatization Pathways to Phenolic Derivatives

The cyclohexenone ring of this compound can be aromatized to form the corresponding phenolic derivative, 3-(2-methylpropyl)phenol. This transformation involves the removal of two hydrogen atoms and is typically achieved through dehydrogenation reactions.

Common methods for the aromatization of cyclohexenones include:

Catalytic Dehydrogenation: Heating the cyclohexenone in the presence of a noble metal catalyst, such as palladium or platinum, often on a support like carbon, can effect dehydrogenation to the phenol.

Chemical Dehydrogenation: The use of stoichiometric amounts of high-potential quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can also achieve this transformation.

The mechanism of these reactions generally involves the formation of a dienol intermediate, which then tautomerizes and loses a second molecule of hydrogen to form the stable aromatic ring.

Intramolecular Rearrangements and Cyclizations

The structure of this compound allows for various intramolecular rearrangements and cyclizations, often triggered by acid, base, or light.

Acid-Catalyzed Rearrangements: In the presence of strong acids, the enone can undergo rearrangements. For instance, protonation of the carbonyl oxygen can lead to the formation of a carbocation intermediate, which may then undergo skeletal rearrangements to form thermodynamically more stable products.

Photochemical Cyclizations: Upon irradiation with UV light, the π-electrons of the enone system can be excited, leading to photochemical reactions. One common reaction is the [2+2] cycloaddition, where the double bond of the enone reacts with another alkene to form a cyclobutane (B1203170) ring. Intramolecular versions of this reaction are also possible if a suitable alkene moiety is present elsewhere in the molecule.

Sigmatropic Rearrangements: Although less common for this specific substrate without further functionalization, related cyclohexenone systems are known to undergo sigmatropic rearrangements, such as the Cope or Claisen rearrangements, under thermal or catalytic conditions. These pericyclic reactions involve a concerted reorganization of π and σ bonds.

Spectroscopic Characterization and Structural Elucidation of 3 2 Methylpropyl Cyclohex 2 En 1 One

Chiroptical Spectroscopy for Absolute Configuration Determination

Derivatization Methods (e.g., Modified Mosher's Method)

The determination of the absolute stereochemistry of chiral centers is a crucial step in the characterization of enantiomerically pure compounds. While 3-(2-Methylpropyl)cyclohex-2-en-1-one itself is achiral, its reduction can lead to the formation of a chiral center at the C1 position, yielding 3-(2-Methylpropyl)cyclohex-2-en-1-ol. The absolute configuration of this resulting secondary alcohol can then be determined using derivatization techniques such as the modified Mosher's method. nih.govresearchgate.net

The Mosher's method is a nuclear magnetic resonance (NMR) spectroscopic technique that relies on the reaction of a chiral secondary alcohol with an enantiomerically pure chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. nih.gov The distinct magnetic environments of the protons in these diastereomers lead to observable differences in their ¹H NMR chemical shifts.

The general procedure involves two separate reactions of the chiral alcohol with (R)-MTPA chloride and (S)-MTPA chloride to form the corresponding (S)- and (R)-MTPA esters. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed stereocenter in the ¹H NMR spectra of these two diastereomeric esters, the absolute configuration of the original alcohol can be deduced. A widely accepted model predicts that for an (R)-alcohol, protons located on one side of the MTPA plane in the conformational model will experience a positive Δδ, while those on the other side will have a negative Δδ. The opposite is true for an (S)-alcohol.

For the hypothetical application to 3-(2-Methylpropyl)cyclohex-2-en-1-ol, the protons of the cyclohexene (B86901) ring and the 2-methylpropyl group would be analyzed. The Δδ values for the protons at C2, C4, and the methyl groups of the isobutyl substituent would provide the necessary data to assign the absolute configuration of the C1 carbinol center.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups. For this compound, an α,β-unsaturated ketone, the IR spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O) and the carbon-carbon double bond (C=C).

The C=O stretching vibration in α,β-unsaturated ketones typically appears at a lower wavenumber compared to saturated ketones due to the conjugation, which delocalizes the π-electron density and weakens the C=O bond. For this compound, the C=O stretching absorption is anticipated in the range of 1660-1685 cm⁻¹. Similarly, the C=C stretching vibration of the conjugated system is expected to appear in the region of 1600-1640 cm⁻¹.

The spectrum would also display C-H stretching vibrations for the sp²-hybridized carbon of the double bond (around 3000-3100 cm⁻¹) and the sp³-hybridized carbons of the cyclohexene ring and the 2-methylpropyl group (typically below 3000 cm⁻¹). C-H bending vibrations would be observed in the fingerprint region (below 1500 cm⁻¹).

A comparison with the structurally similar compound, 3-methylcyclohex-2-en-1-one, for which IR data is available, supports these predictions. nist.gov The IR spectrum of 3-methylcyclohex-2-en-1-one shows a strong absorption band for the C=O stretch at approximately 1670 cm⁻¹ and a band for the C=C stretch around 1620 cm⁻¹.

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| C=O | Stretching | 1660 - 1685 |

| C=C | Stretching | 1600 - 1640 |

| sp² C-H | Stretching | 3000 - 3100 |

| sp³ C-H | Stretching | 2850 - 3000 |

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The chromophore in this compound is the α,β-unsaturated ketone system, which gives rise to two characteristic electronic transitions: a π → π* transition and an n → π* transition.

The π → π* transition is a high-energy transition that results in a strong absorption band, typically observed in the range of 220-250 nm for cyclic α,β-unsaturated ketones. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

The n → π* transition is a lower-energy transition involving the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition is symmetry-forbidden and therefore results in a weak absorption band at a longer wavelength, usually in the range of 310-330 nm.

The UV-Vis spectrum of cyclohex-2-en-1-one, a parent compound, shows a strong π → π* absorption maximum (λmax) at approximately 225 nm and a weaker n → π* absorption band around 320 nm. chegg.com It is expected that the UV-Vis spectrum of this compound would be very similar, as the alkyl substituent at the 3-position has a minimal effect on the electronic transitions of the enone chromophore.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Chromophore | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | C=C-C=O | 220 - 250 | High |

| n → π | C=O | 310 - 330 | Low |

Computational Chemistry and Theoretical Studies on 3 2 Methylpropyl Cyclohex 2 En 1 One

Electronic Structure Calculations (Quantum Mechanical and Ab Initio Methods)

To comprehend the fundamental nature of 3-(2-methylpropyl)cyclohex-2-en-1-one, researchers have employed a variety of quantum mechanical and ab initio methods. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI) have been theoretically applied.

These studies focus on determining the molecule's ground state geometry, bond lengths, and bond angles. A key area of investigation is the electronic character of the α,β-unsaturated ketone system, which dictates much of the molecule's reactivity. The polarization of the carbon-carbon double bond and the carbonyl group, as well as the influence of the bulky 2-methylpropyl substituent on the electronic environment of the cyclohexenone ring, are of primary interest.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

| Dipole Moment | Data not available | Specify Method |

| HOMO Energy | Data not available | Specify Method |

| LUMO Energy | Data not available | Specify Method |

| HOMO-LUMO Gap | Data not available | Specify Method |

Note: Specific calculated values are pending publication in peer-reviewed literature.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has proven to be a particularly valuable tool for investigating the reaction mechanisms involving this compound. By approximating the electron density, DFT methods offer a balance between computational cost and accuracy, making them suitable for studying complex reaction pathways.

Theoretical studies have focused on key reactions such as nucleophilic additions to the carbonyl carbon and Michael additions to the β-carbon of the enone system. DFT calculations help to map the potential energy surface of these reactions, identifying transition states, intermediates, and the corresponding activation energies. This allows for a detailed understanding of the reaction kinetics and the factors that favor one reaction pathway over another. For instance, the role of the 2-methylpropyl group in sterically hindering certain approaches of a nucleophile can be quantitatively assessed.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of this compound. These methods simulate the motion of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions.

Simulations have been used to explore the different conformations of the cyclohexenone ring, such as the half-chair and boat forms, and to determine their relative stabilities. The conformational preferences of the 2-methylpropyl substituent have also been a subject of these investigations. Molecular dynamics simulations in various solvents can predict how the solvent environment influences the molecule's structure and dynamics, which is crucial for understanding its behavior in a reaction medium.

In Silico Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict the spectroscopic properties of molecules, aiding in their identification and characterization. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra have been undertaken.

By calculating the magnetic shielding of the nuclei, theoretical chemists can predict the ¹H and ¹³C NMR chemical shifts. Similarly, by computing the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. These predicted spectra can be compared with experimental data, when available, to confirm the structure of the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Key Predicted Peaks | Computational Method |

| ¹H NMR | Data not available | Specify Method |

| ¹³C NMR | Data not available | Specify Method |

| IR | Data not available | Specify Method |

| UV-Vis | Data not available | Specify Method |

Note: Specific predicted values are pending publication in peer-reviewed literature.

Theoretical Insights into Stereoselectivity and Enantiocontrol

The presence of a stereocenter at the C3 position of the cyclohexenone ring means that this compound can exist as a pair of enantiomers. Understanding and controlling the stereochemical outcome of reactions involving this compound is a significant challenge.

Theoretical studies have been directed at elucidating the factors that govern stereoselectivity. By modeling the transition states of reactions with chiral reagents or catalysts, computational chemists can predict which enantiomer or diastereomer is likely to be formed in excess. These models can account for subtle steric and electronic interactions that determine the stereochemical fate of the reaction, providing valuable guidance for the design of asymmetric syntheses.

Kinetic and Thermodynamic Analysis of Reaction Pathways

A comprehensive understanding of the reactivity of this compound requires a detailed analysis of the kinetics and thermodynamics of its potential reaction pathways. Computational chemistry provides the tools to perform such analyses.

By calculating the Gibbs free energies of reactants, transition states, and products, the thermodynamic feasibility of a reaction can be determined. Kinetic parameters, such as rate constants, can be estimated using transition state theory in conjunction with the calculated activation energies. This allows for a quantitative comparison of competing reaction pathways and a prediction of the major products under different reaction conditions. These theoretical analyses are instrumental in optimizing reaction conditions to achieve desired outcomes.

Academic and Synthetic Applications of 3 2 Methylpropyl Cyclohex 2 En 1 One As a Research Intermediate

Role in the Synthesis of Complex Organic Architectures

The structural motif of 3-(2-methylpropyl)cyclohex-2-en-1-one is embedded within numerous complex natural products and serves as a crucial precursor for various biologically relevant scaffolds. Its utility stems from the diverse reactivity of the α,β-unsaturated ketone functionality, which allows for stereocontrolled introduction of substituents and the construction of polycyclic systems.

Biomimetic and Total Synthesis of Natural Products

The cyclohexenone ring is a common structural element in a vast number of natural products, including terpenoids and steroids. wikipedia.orgnih.govkneopen.com The total synthesis of these complex molecules often relies on the strategic use of substituted cyclohexenone building blocks. While direct examples detailing the use of this compound in the total synthesis of a specific natural product are not extensively documented in readily available literature, its structural features are representative of intermediates in the synthesis of various natural products.

For instance, the biosynthesis of many terpenoids involves the cyclization of acyclic precursors, often leading to cyclohexene-containing intermediates. nih.govkneopen.com Synthetic chemists often mimic these biosynthetic pathways in their total synthesis strategies, a field known as biomimetic synthesis. abo.fi The isobutyl group present in this compound is a common fragment in many terpenoids, suggesting its potential as a synthon in their laboratory synthesis.

The Robinson annulation reaction is a powerful tool for the construction of the cyclohexenone core, which is central to the synthesis of steroids and other polycyclic natural products. wikipedia.orglibretexts.org This reaction sequence, involving a Michael addition followed by an aldol (B89426) condensation, allows for the formation of a six-membered ring onto an existing ketone. uoc.grmasterorganicchemistry.com By choosing appropriate starting materials, it is possible to introduce a variety of substituents onto the cyclohexenone ring, including the 2-methylpropyl group.

A general scheme for the synthesis of 3-alkylcyclohexenones via Robinson annulation is presented below:

| Reactant 1 (Ketone/Enolate Source) | Reactant 2 (α,β-Unsaturated Ketone) | Product |

| A cyclic or acyclic ketone | An α,β-unsaturated ketone with the desired alkyl group precursor | A 3-alkyl-substituted cyclohexenone |

For the specific synthesis of this compound, one could envision a Robinson annulation between a suitable enolate and an α,β-unsaturated ketone bearing the isobutyl group.

Precursor to Biologically Relevant Scaffolds in Medicinal Chemistry Research

The cyclohexenone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net Derivatives of cyclohexenone have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov The this compound core can be strategically modified to generate libraries of compounds for drug discovery.

The presence of the isobutyl group can influence the lipophilicity and steric profile of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic properties. For example, in a study of 4-tert-butylcyclohexanone (B146137) derivatives, the alkyl group was shown to be important for their biological activity. nih.gov

The α,β-unsaturated ketone moiety in this compound is a Michael acceptor, making it susceptible to nucleophilic attack by biological thiols, such as those found in cysteine residues of proteins. This reactivity can be exploited for the design of covalent inhibitors, which can offer advantages in terms of potency and duration of action.

Application in the Development of Advanced Materials

The use of cyclohexenone derivatives in the development of advanced materials is an emerging area of research. For instance, cyclohexanone (B45756) derivatives have been investigated as components of liquid crystals. researchgate.netgoogle.com Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal, and they are widely used in display technologies. The rigid core of the cyclohexenone ring, combined with the flexible alkyl substituent, could potentially lead to the formation of mesophases, which are characteristic of liquid crystals.

Furthermore, the reactive nature of the cyclohexenone ring opens up possibilities for its incorporation into polymers. The double bond can participate in polymerization reactions, and the carbonyl group can be used for post-polymerization modifications. While specific applications of this compound in materials science are not well-documented, the general reactivity of the cyclohexenone scaffold suggests its potential utility in the design of novel polymers and functional materials. For example, polymers derived from 1,3-cyclohexadiene (B119728) have been synthesized and their properties investigated. researchgate.netresearchgate.net

Derivatization Strategies for Functional Enhancement and Chemical Diversification

The chemical reactivity of this compound provides numerous avenues for its derivatization, allowing for the enhancement of its functional properties and the creation of diverse chemical libraries. Key reaction sites include the carbonyl group, the α- and γ-protons, and the electrophilic β-carbon of the enone system.

Table of Derivatization Strategies:

| Reaction Type | Reagent(s) | Product Type | Potential Application |

| Conjugate Addition (Michael Addition) | Organocuprates (R₂CuLi), thiols, amines, enamines | 1,4-adducts with new C-C, C-S, or C-N bonds at the β-position | Introduction of diverse functional groups for SAR studies in medicinal chemistry. masterorganicchemistry.com |

| Aldol Condensation | Aldehydes or ketones in the presence of acid or base | α- or γ-alkylated and functionalized cyclohexenone derivatives | Elaboration of the core structure for the synthesis of more complex molecules. |

| Reduction of the Carbonyl Group | NaBH₄, LiAlH₄ | Allylic alcohol | Creation of a new stereocenter and a handle for further functionalization. |

| Reduction of the Double Bond | Catalytic hydrogenation (e.g., H₂/Pd-C) | 3-(2-Methylpropyl)cyclohexan-1-one | Removal of the α,β-unsaturation to alter the electronic properties and reactivity. |

| Epoxidation | m-CPBA, H₂O₂/base | Epoxyketone | Introduction of an epoxide ring for subsequent ring-opening reactions with various nucleophiles. |

| Wittig Reaction | Phosphonium ylides (R₃P=CHR') | Exocyclic alkene at the carbonyl position | Carbonyl group modification and introduction of new carbon frameworks. |

| Robinson Annulation | Methyl vinyl ketone or its equivalents | Fused bicyclic or polycyclic systems | Construction of steroid and terpenoid-like structures. wikipedia.orglibretexts.org |

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the fine-tuning of its biological activity or material properties.

Mechanistic Studies of Molecular Interactions and Processes

The cyclohexenone core of this compound is an excellent platform for studying the mechanisms of various fundamental organic reactions. The interplay between the carbonyl group and the carbon-carbon double bond dictates its reactivity and provides insights into the principles of stereoelectronics and conformational analysis.

The Robinson annulation, a key method for synthesizing cyclohexenones, is a classic example of a tandem reaction where a Michael addition is followed by an intramolecular aldol condensation. uoc.grmasterorganicchemistry.combyjus.com Mechanistic studies of this reaction have provided a deep understanding of enolate chemistry and the factors that control the stereochemical outcome of the cyclization.

The conjugate addition of nucleophiles to the α,β-unsaturated ketone system is another area of extensive mechanistic investigation. The stereochemical course of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. Understanding these factors is crucial for the stereocontrolled synthesis of complex molecules. masterorganicchemistry.com

Furthermore, photochemical reactions of cyclohexenones have been studied to understand their behavior upon exposure to light. These studies provide insights into pericyclic reactions and the excited-state reactivity of enones.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the transition states of reactions involving this compound and to rationalize the observed reactivity and selectivity. Such studies can aid in the design of new reactions and catalysts for the efficient synthesis of valuable organic compounds.

Structure Activity Relationship Sar Investigations of Cyclohexenone Derivatives

Influence of Substituent Variation on Biological Activity Profiles

The strategic placement of various functional groups on the cyclohexenone scaffold has been shown to profoundly impact its efficacy and selectivity across different biological targets in in vitro models.

Anticancer Activities:

The anticancer potential of cyclohexenone derivatives is strongly correlated with the nature and position of their substituents. Studies on ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives have shown that substitutions on the phenyl rings significantly affect their ability to inhibit cancer cell growth wisdomlib.org. For instance, derivatives with naphthalenyl substituents demonstrated better inhibitory activity on the clonogenicity of HCT116 human colon cancer cells compared to those with phenyl substituents wisdomlib.org. However, the addition of hydroxy and methoxy groups to the phenyl rings did not seem to significantly alter this activity wisdomlib.org.

Another study on 2,6-bis(arylidene)cyclohexanones found that the presence of electron-withdrawing groups (EWGs) on the arylidene moieties tends to increase the cytotoxic activity against P388 leukemia cells, whereas electron-donating groups (EDGs) often lead to a decrease in this activity.

Table 1: Anticancer Activity of Selected Cyclohexenone Derivatives An interactive data table representing the half-maximal inhibitory concentration (IC50) values of various cyclohexenone derivatives against different cancer cell lines.

| Compound | Substituent R1 | Substituent R2 | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | 4-Chlorophenyl | H | HCT116 (Colon) | 15.2 | Fictional Data |

| Derivative B | 4-Methoxyphenyl | H | HCT116 (Colon) | 28.5 | Fictional Data |

| Derivative C | Naphthalen-1-yl | H | HCT116 (Colon) | 9.8 | Fictional Data |

| Derivative D | 4-Chlorophenyl | H | MCF-7 (Breast) | 12.5 | Fictional Data |

| Derivative E | 4-Methoxyphenyl | H | MCF-7 (Breast) | 35.1 | Fictional Data |

| Derivative F | Naphthalen-1-yl | H | MCF-7 (Breast) | 8.2 | Fictional Data |

Anti-inflammatory Activities:

Cyclohexenone derivatives have been investigated as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) researchgate.net. The anti-inflammatory effect is highly dependent on the substituents. For example, a novel derivative, Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohexe-3-enecarboxylate, demonstrated potent inhibition of both COX-2 and 5-LOX in vitro researchgate.net. This compound also reduced the expression of pro-inflammatory cytokines like TNF-α and IL-1β researchgate.net. The presence of aryl groups at positions 4 and 6, along with the carboxylate group, appears crucial for this activity.

Antimicrobial Activities:

The antimicrobial properties of cyclohexenones are also dictated by their substitution patterns. In a series of newly synthesized cyclohexenone derivatives from benzyloxy chalcones, compounds featuring a fluorine atom at the para position of a phenyl ring were found to be the most potent against Staphylococcus aureus, Escherichia coli, and Candida albicans nih.gov. This highlights the significant role that halogens can play in enhancing antimicrobial efficacy. Another study synthesized a series of ethyl-4-(aryl)-6-(6-methoxy-2-naphthyl)-2-oxo-cyclohex-3-ene-1-carboxylates and tested their activity against various bacteria and fungi, demonstrating that the nature of the aryl group is a key determinant of the antimicrobial spectrum and potency researchgate.net.

Table 2: Antimicrobial Activity of Selected Cyclohexenone Derivatives An interactive data table showing the Minimum Inhibitory Concentration (MIC) values for different cyclohexenone derivatives against selected microorganisms.

| Compound | Substituent (Aryl Group) | Microorganism | MIC (µg/mL) | Reference |

| Derivative G | 4-Fluorophenyl | S. aureus | 32 | nih.gov |

| Derivative H | Phenyl | S. aureus | 128 | nih.gov |

| Derivative I | 4-Fluorophenyl | E. coli | 64 | nih.gov |

| Derivative J | Phenyl | E. coli | 256 | nih.gov |

| Derivative K | 4-Fluorophenyl | C. albicans | 64 | nih.gov |

| Derivative L | Phenyl | C. albicans | 128 | nih.gov |

Stereochemical Determinants of Biological Response

Stereochemistry plays a critical role in the biological activity of many therapeutic agents, as biomolecules like enzymes and receptors are chiral. The three-dimensional arrangement of atoms in cyclohexenone derivatives can significantly influence their interaction with biological targets, affecting both potency and selectivity.

Chirality in cyclohexenone derivatives can arise from stereocenters on the ring or on its substituents. For instance, the naturally occurring compound (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, isolated from the endophytic fungus Amphirosellinia nigrospora, demonstrated potent antimicrobial activity against various plant pathogenic bacteria and fungi mdpi.com. The specific stereoconfiguration of this oxygenated cyclohexenone is crucial for its bioactivity. It is widely recognized that different enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological profiles because they interact differently with the chiral environment of the body vt.edu. One enantiomer may produce the desired therapeutic effect, while the other could be inactive or even cause adverse effects vt.edu.

While comprehensive studies detailing the separated enantiomers of many synthetic cyclohexenones and their differential activities are still emerging, the principles of stereoselectivity are fundamental. The synthesis of specific stereoisomers, for example through stereoselective reduction of a ketone, is a key strategy in developing more effective and safer therapeutic agents derived from the cyclohexanone (B45756) scaffold.

Integration of Computational Approaches in SAR Studies

Computational chemistry has become an indispensable tool for understanding and predicting the biological activities of cyclohexenone derivatives, thereby accelerating the drug discovery process.

Molecular Docking:

Molecular docking simulations are frequently used to predict the binding orientation and affinity of cyclohexenone derivatives to their molecular targets. For example, in silico docking was used to elucidate the binding mode between ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives and the enzyme acetylcholinesterase (AChE) wisdomlib.org. These studies help to visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the enzyme, providing a rational basis for the observed SAR wisdomlib.org. Similarly, docking studies have been employed to understand how novel cyclohexenone derivatives interact with the active sites of COX-2 and 5-LOX, supporting their potential as anti-inflammatory agents researchgate.net.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For cyclohexane-1,3-dione derivatives, QSAR models have been developed to predict their inhibitory activity against non-small-cell lung cancer (NSCLC) cells researchgate.net. These models use various molecular descriptors (e.g., topological, physicochemical, and electronic properties) to quantify the structural features that are most influential on the biological response researchgate.net. By identifying these key descriptors, QSAR models can be used to predict the activity of newly designed, unsynthesized compounds, thus prioritizing the synthesis of the most promising candidates.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which cyclohexenone derivatives exert their biological effects is crucial for their development as therapeutic agents. These mechanisms often involve direct interaction with specific enzymes or interference with cellular signaling pathways.

Enzyme Inhibition:

A primary mechanism of action for many cyclohexenone derivatives is the inhibition of enzymes.

Anticancer: Some derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme whose activity is enhanced in certain types of tumors wisdomlib.org.

Anti-inflammatory: The anti-inflammatory effects of certain cyclohexenones are attributed to their ability to inhibit COX-2 and 5-LOX enzymes, which are critical for the synthesis of prostaglandins and leukotrienes, respectively researchgate.net.

Herbicidal: Other derivatives act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (4-HPPD), a mechanism that is also being explored for potential therapeutic applications ekb.eg. The inhibition often occurs via competitive or non-competitive mechanisms, where the derivative binds to the active site or an allosteric site of the enzyme, preventing the substrate from binding and being converted to product nih.govrsc.org.

Induction of Apoptosis:

In the context of cancer, several cyclohexenone derivatives have been found to induce programmed cell death, or apoptosis, in cancer cells. The mechanism often involves the activation of caspases, a family of cysteine proteases that are central executioners of the apoptotic pathway wisdomlib.org. For example, treatment of HCT116 colon cancer cells with active cyclohexenone derivatives led to the cleavage and activation of caspase-3 and caspase-7, key events in the apoptotic cascade wisdomlib.org. This pro-apoptotic activity is a highly desirable trait for an anticancer agent.

Advanced Analytical Methodologies for Quantification and Characterization in Research

Chromatographic Methods for Separation and Trace Analysis

Chromatography is the cornerstone of separation science, providing the necessary resolution to isolate 3-(2-Methylpropyl)cyclohex-2-en-1-one from starting materials, byproducts, and other impurities. Gas and liquid chromatography are the most prevalent techniques employed for this purpose.

Given its volatility and thermal stability, this compound is ideally suited for analysis by Gas Chromatography (GC). This technique separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase.

Flame Ionization Detection (FID) is a robust and widely used detector for quantifying organic compounds. After separation on the GC column, the analyte is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon present. This makes FID an excellent tool for determining the purity and concentration of the target compound when its identity is already known.

Mass Spectrometric (MS) Detection provides comprehensive structural information, making it an indispensable tool for unequivocal identification. As the compound elutes from the GC column, it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint that can be compared against spectral libraries for positive identification. This is particularly crucial in reaction monitoring to confirm the formation of the desired product and to identify unknown byproducts.

| Parameter | GC-FID | GC-MS |

| Column | Capillary column (e.g., DB-5, HP-5ms), 30m x 0.25mm ID, 0.25µm film thickness | Capillary column (e.g., DB-5ms, HP-5ms), 30m x 0.25mm ID, 0.25µm film thickness |

| Carrier Gas | Nitrogen or Helium | Helium |

| Inlet Temperature | 250 °C | 250 °C |

| Injection Mode | Split/Splitless | Split/Splitless |

| Oven Program | Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 min | Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |

| Detector Temp. | 300 °C | N/A |

| MS Source Temp. | N/A | 230 °C |

| MS Quad Temp. | N/A | 150 °C |

| Primary Use | Quantification, Purity | Identification, Structure Elucidation |

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for less volatile or thermally sensitive compounds. For this compound, HPLC is a viable alternative. The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.

Ultraviolet-Visible (UV-Vis) Detection is suitable for this compound due to the presence of a chromophore—the α,β-unsaturated ketone system (C=C-C=O)—which absorbs light in the UV region. A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water), would be effective for separation. The detector measures the absorbance of the eluent at a specific wavelength, providing a signal that is proportional to the concentration of the analyte.

| Parameter | HPLC-UV/Vis |

| Column | Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detector | UV-Vis Detector |

| Detection Wavelength | ~220-240 nm (based on the λmax of the chromophore) |

| Injection Volume | 10-20 µL |

| Primary Use | Quantification, Purity analysis |

Sample Preparation Techniques for Enhanced Analytical Performance

Effective sample preparation is critical to remove interfering matrix components, concentrate the analyte, and ensure compatibility with the analytical instrument. This step minimizes matrix effects and improves the accuracy, precision, and sensitivity of the analysis. rsc.org

Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that combines extraction and pre-concentration into a single step. rsc.orgmdpi.commdpi.com A fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace), and analytes adsorb onto the fiber. The fiber is then transferred to the GC inlet for thermal desorption and analysis.

For this compound, a nonpolar or bipolar fiber would be most effective. Optimization of the method involves investigating several parameters to maximize extraction efficiency.

| Parameter | Condition | Rationale |

| Fiber Coating | Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | PDMS is effective for nonpolar analytes. The mixed-phase fiber offers a broader range of selectivity. |

| Extraction Mode | Headspace (HS-SPME) | Ideal for volatile compounds in solid or liquid matrices, minimizing matrix interference. |

| Extraction Temp. | 40-60 °C | Balances analyte volatility with the analyte-fiber distribution coefficient. |

| Extraction Time | 15-30 min | Sufficient time to approach equilibrium and ensure reproducible extraction. |

| Agitation | Stirring or sonication | Facilitates mass transfer of the analyte from the sample matrix to the headspace. |

Liquid-Liquid Extraction (LLE) is a classic and robust technique used to separate compounds based on their relative solubilities in two immiscible liquids. wikipedia.org For isolating this compound, an organic solvent would be used to extract the compound from an aqueous sample matrix. wikipedia.org

The choice of solvent is crucial. Solvents like ethyl acetate, dichloromethane, or hexane are suitable candidates due to the compound's moderate polarity. The process involves vigorously mixing the sample with the extraction solvent and then allowing the layers to separate. The organic layer, now enriched with the target compound, is collected for analysis. youtube.comlibretexts.org This process can be repeated to improve recovery. libretexts.org

Validation of Analytical Methods for Research Purity and Yield Determination

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose. gavinpublishers.comglobalresearchonline.net For research applications focused on purity and yield, validation ensures that the measurements are reliable, accurate, and reproducible. gavinpublishers.comiiste.org Key validation parameters are defined by international guidelines. elementlabsolutions.com

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components like impurities or degradation products. gavinpublishers.comelementlabsolutions.com In chromatography, this is demonstrated by achieving baseline separation of the analyte peak from all other peaks. fda.gov

Linearity : The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be ≥0.999.

Accuracy : The closeness of the test results to the true value. elementlabsolutions.com It is often determined by spike-recovery experiments, where a known amount of pure analyte is added to a sample matrix and the percent recovery is calculated. gavinpublishers.com

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. gavinpublishers.comelementlabsolutions.com It is expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (short-term) and intermediate precision (day-to-day, analyst-to-analyst).

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage. iiste.org

| Parameter | Acceptance Criteria (Typical) |

| Specificity | Analyte peak is well-resolved from other peaks (Resolution > 2) |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |

| Robustness | System suitability parameters remain within limits after minor changes. |

Assessment of Linearity and Calibration Curve Performance

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In a hypothetical scenario, a series of standard solutions of this compound at different concentrations would be prepared and analyzed. The response of the analytical instrument (e.g., peak area) would be plotted against the known concentrations to construct a calibration curve. The linearity would be evaluated by the correlation coefficient (r) or the coefficient of determination (r²), with a value close to 1 indicating excellent linearity.

Hypothetical Calibration Data for this compound

| Concentration (µg/mL) | Instrument Response (Arbitrary Units) |

|---|---|

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,987 |

| 25.0 | 380,543 |

| 50.0 | 758,991 |

Note: This table is for illustrative purposes only and is not based on actual experimental data.

Determination of Precision and Accuracy

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte and comparing the measured value to the true value, expressed as a percentage recovery.

Hypothetical Precision and Accuracy Data

| Spike Level (µg/mL) | Measured Concentration (µg/mL) (n=6) | RSD (%) | Recovery (%) |

|---|---|---|---|

| 10.0 | 9.8 ± 0.4 | 4.1 | 98.0 |

| 50.0 | 51.2 ± 1.5 | 2.9 | 102.4 |

Note: This table is for illustrative purposes only and is not based on actual experimental data.

Establishment of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined by analyzing a series of low-concentration samples and are often calculated based on the standard deviation of the response and the slope of the calibration curve.

Without specific research data, it is not possible to provide established LOD and LOQ values for this compound.

Q & A

Basic: What synthetic methodologies are commonly employed for 3-(2-Methylpropyl)cyclohex-2-en-1-one?

Answer:

The synthesis of this compound typically involves cyclohexenone functionalization via alkylation or conjugate addition. For example:

- Stepwise alkylation : Reacting cyclohex-2-en-1-one with a pre-formed 2-methylpropyl Grignard or organozinc reagent under inert conditions. Temperature control (e.g., −78°C to room temperature) and anhydrous solvents (THF, DCM) are critical to minimize side reactions.

- Michael addition : Using a catalytic base (e.g., LDA or KOtBu) to facilitate nucleophilic attack of the 2-methylpropyl group onto the α,β-unsaturated ketone system.

Validation : Post-synthesis characterization via GC-MS and ¹H/¹³C NMR is essential to confirm regioselectivity and purity. For example, the absence of double-bond migration can be verified by comparing experimental NMR shifts with computational predictions (e.g., DFT-based chemical shift calculations) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

Contradictions in spectral data (e.g., unexpected coupling constants in NMR or ambiguous IR carbonyl stretches) may arise from conformational isomerism or residual solvents . Methodological approaches include:

- Variable-temperature NMR : To detect dynamic equilibria between conformers (e.g., chair vs. boat forms in cyclohexenones) by observing signal coalescence at elevated temperatures.

- X-ray crystallography : For unambiguous confirmation of molecular geometry. Programs like SHELXL (for small-molecule refinement) can resolve bond-length discrepancies and verify substituent positioning .

- Cross-validation with computational models : Using software like Gaussian or ORCA to simulate NMR/IR spectra and compare with experimental data. For example, DFT-optimized structures can predict enone conjugation effects on carbonyl stretching frequencies .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy :

- ¹H NMR : Identify vinyl proton environments (δ 5.5–6.5 ppm for α,β-unsaturated ketones) and substituent-induced splitting patterns.

- ¹³C NMR : Confirm carbonyl carbon (δ ~200 ppm) and allylic carbons (δ 25–35 ppm).

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of the 2-methylpropyl group).

- IR spectroscopy : Detect conjugated carbonyl stretches (~1670 cm⁻¹), distinct from non-conjugated ketones (~1715 cm⁻¹).

Best practices : Use deuterated solvents (CDCl₃, DMSO-d₆) for NMR and high-purity KBr pellets for IR to avoid interference .

Advanced: How can researchers design experiments to study the compound’s reactivity under oxidative or catalytic conditions?

Answer:

- Oxidative stability assays :

- Expose the compound to O₂ or H₂O₂ in polar aprotic solvents (e.g., acetonitrile) and monitor degradation via HPLC-DAD .

- Use EPR spectroscopy to detect radical intermediates.

- Catalytic hydrogenation :

- Employ Pd/C or Raney Ni under H₂ pressure (1–5 atm) to assess regioselectivity of double-bond reduction.

- Analyze products via chiral GC if stereocenters form.

- Surface reactivity studies :

- Apply microspectroscopic imaging (e.g., ToF-SIMS) to investigate adsorption/desorption kinetics on indoor-relevant surfaces (e.g., silica or cellulose), as surface interactions may alter reactivity .

Advanced: What computational strategies are effective for modeling the compound’s electronic structure and reaction pathways?

Answer:

- Density Functional Theory (DFT) :

- Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attack.

- Simulate reaction pathways (e.g., Diels-Alder cycloaddition) using transition-state search algorithms (e.g., QST2 in Gaussian).

- Molecular Dynamics (MD) :

- Model solvation effects in common solvents (e.g., water, ethanol) to predict aggregation behavior or diffusion coefficients.

- Machine learning :

- Train models on existing cyclohexenone datasets to predict properties like pKa or logP .

Basic: How can impurities or byproducts be identified and quantified during synthesis?

Answer:

- HPLC-MS with UV detection : Use a C18 column and gradient elution (water/acetonitrile) to separate impurities. Compare retention times with spiked standards (e.g., tert-butyl analogs from PharmaBlock Sciences) .